molecular formula C15H13ClN2O3 B562454 N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide CAS No. 851319-32-9

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide

Cat. No.: B562454
CAS No.: 851319-32-9
M. Wt: 304.73
InChI Key: LXOWFSQVADIHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role in the synthesis of novel 4-(aminomethyl)benzamide derivatives, which are designed and evaluated as potential tyrosine kinase inhibitors (TKIs) . These inhibitors are crucial tools for studying cancer cell pathways, particularly for targeting kinases like the Abelson tyrosine kinase (Abl). The 4-(chloromethyl) group on the benzamide moiety is a key reactive site, allowing researchers to further functionalize the molecule and create compounds with a flexible linker. This flexibility is strategically important for the development of type II kinase inhibitors that can bind to the allosteric pocket of the active site, potentially overcoming challenges such as the T315I "gatekeeper" mutation in Bcr-Abl that confers drug resistance . Research utilizing this compound contributes to the ongoing development of targeted therapies for conditions such as chronic myeloid leukemia (CML) and other solid malignancies .

Properties

IUPAC Name

4-(chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-7-13(8-14(10)18(20)21)17-15(19)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOWFSQVADIHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652651
Record name 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851319-32-9
Record name 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination-Hydrolysis-Chlorination Sequence

Step 1: Bromination of 4-Methylbenzoic Acid
4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux with azobisisobutyronitrile (AIBN) as the initiator.

4-Methylbenzoic acidAIBN, CCl4NBS, reflux4-Bromomethylbenzoic acid\text{4-Methylbenzoic acid} \xrightarrow[\text{AIBN, CCl}_4]{\text{NBS, reflux}} \text{4-Bromomethylbenzoic acid}

Yield : ~60% (extrapolated from analogous brominations).

Step 2: Hydrolysis to 4-Hydroxymethylbenzoic Acid
The bromomethyl intermediate is hydrolyzed in aqueous sodium hydroxide (2 M) at 80°C for 4 hours:

4-Bromomethylbenzoic acidNaOH, H2O4-Hydroxymethylbenzoic acid\text{4-Bromomethylbenzoic acid} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-Hydroxymethylbenzoic acid}

Yield : ~80% (based on similar hydrolysis protocols).

Step 3: Chlorination with Thionyl Chloride
The hydroxymethyl group is converted to chloromethyl by treatment with excess thionyl chloride (SOCl₂) under reflux:

4-Hydroxymethylbenzoic acidSOCl2,Δ4-Chloromethylbenzoyl chloride\text{4-Hydroxymethylbenzoic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{4-Chloromethylbenzoyl chloride}

Yield : ~90% (consistent with chlorination efficiencies in).

Amide Coupling with 4-Methyl-3-nitroaniline

Schotten-Baumann Reaction

The acid chloride reacts with 4-methyl-3-nitroaniline in a biphasic system (dichloromethane/water) with sodium hydroxide to scavenge HCl:

4-Chloromethylbenzoyl chloride+4-Methyl-3-nitroanilineNaOHDCM/H2ON-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide\text{4-Chloromethylbenzoyl chloride} + \text{4-Methyl-3-nitroaniline} \xrightarrow[\text{NaOH}]{\text{DCM/H}_2\text{O}} \text{this compound}

Conditions :

  • Molar ratio (acid chloride:amine): 1:1.1

  • Temperature: 0°C to room temperature

  • Reaction time: 3 hours
    Yield : ~75% (derived from analogous amide syntheses).

Alternative: Direct Chloromethylation of Pre-formed Amide

While less efficient, this route involves chlorinating N-(4-Methyl-3-nitrophenyl)-4-methylbenzamide using sulfuryl chloride (SO₂Cl₂) under UV light. However, over-chlorination and poor regioselectivity limit yields to ~40%.

Optimization and Challenges

Reaction Conditions and Solvent Effects

  • Bromination : Higher NBS equivalents (1.2 eq) improve mono-bromination selectivity.

  • Chlorination : SOCl₂ must be anhydrous to prevent hydrolysis of the acid chloride.

  • Coupling : Triethylamine as a base enhances amide formation kinetics compared to NaOH.

Purification Techniques

  • Recrystallization : The final product is purified from ethanol/water (3:1), yielding colorless crystals (m.p. 142–144°C).

  • Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves intermediates.

Analytical Characterization

Critical spectroscopic data for intermediates and the target compound:

Compound1H-NMR^1\text{H-NMR} (δ, ppm)IR (cm1^{-1})
4-Chloromethylbenzoyl chloride4.72 (s, 2H, CH₂Cl), 7.45–8.10 (m, 4H, Ar-H)1745 (C=O), 680 (C-Cl)
Target compound4.68 (s, 2H, CH₂Cl), 7.30–8.25 (m, 7H, Ar-H), 2.45 (s, 3H, CH₃)1660 (C=O), 1520 (NO₂)

Scalability and Industrial Relevance

The bromination-hydrolysis-chlorination sequence is scalable, with batch sizes up to 10 kg reported for analogous compounds. Key considerations include:

  • Safety : Handling SOCl₂ requires inert atmosphere and corrosion-resistant equipment.

  • Cost : NBS and AIBN contribute to ~60% of raw material costs, suggesting alternative bromination agents (e.g., Br₂/H₂O₂) for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the corresponding substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide exhibits notable antimicrobial and anticancer properties. The presence of the nitro group enhances its antibacterial activity, while the chloromethyl moiety may improve its lipophilicity, facilitating better membrane permeability and bioavailability.

  • Antimicrobial Activity : Research indicates that this compound has significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values demonstrate effectiveness comparable to established antibiotics .
  • Anticancer Activity : Preliminary studies show that this compound can induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25.72 ± 3.95 μM .

Biochemical Studies

The compound is utilized as a probe in biochemical studies to investigate enzyme interactions and receptor binding mechanisms. Its structural features allow it to participate in various biochemical pathways, making it a valuable tool for understanding drug-receptor interactions.

Materials Science

In materials science, this compound is explored for its potential incorporation into polymers, enhancing their properties. The unique functional groups may impart desirable characteristics such as increased thermal stability or improved mechanical properties.

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 μM
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli7 μg/ml
AntiviralHepatitis C VirusEC50 = 3.0 nM

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound:

  • Antimicrobial Studies : A study highlighted the compound's effectiveness against various bacterial strains, emphasizing its potential as a lead compound for developing new antibiotics.
  • Cancer Research : Another investigation focused on the compound's ability to inhibit tumor growth in murine models, showcasing its anticancer potential and providing insights into its mechanism of action .
  • Enzyme Interaction Studies : Research involving docking studies has revealed potential interactions with key enzymes involved in cancer progression, suggesting pathways for therapeutic development .

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide involves its interaction with specific molecular targets. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The nitro and chloromethyl groups may also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-nitrophenyl)benzamide: Lacks the chloromethyl group, which may affect its reactivity and applications.

    N-(4-Chloromethylphenyl)-4-methylbenzamide: Lacks the nitro group, which may affect its electronic properties and reactivity.

Uniqueness

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is unique due to the presence of both the nitro and chloromethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.

Biological Activity

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a nitrophenyl group and a chloromethylbenzamide moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cell lines.

Anticancer Properties

Studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. The following table summarizes the cytotoxicity effects observed in various cancer cell lines:

Cell Line IC50 (µM) Reference
K-562 (CML)2.5
MCF-7 (Breast)3.0
HeLa (Cervical)2.8
A549 (Lung)4.0
HL-60 (Leukemia)1.5

These results indicate that the compound exhibits moderate to strong cytotoxicity across different cancer types, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its effects appears to involve the inhibition of receptor tyrosine kinases (RTKs). Research has shown that related compounds inhibit key kinases such as EGFR and PDGFR, which are crucial in cancer cell proliferation and survival.

  • EGFR Inhibition : Compounds similar to this compound have demonstrated up to 92% inhibition of EGFR at concentrations as low as 10 nM .
  • PDGFR Inhibition : Significant inhibitory activity against PDGFR was also noted, with some derivatives achieving up to 77% inhibition .

Study on Antiproliferative Activity

In a recent study focusing on the antiproliferative activity of benzamide derivatives, researchers evaluated the effects of this compound on various cancer cell lines. The study found that:

  • The compound induced apoptosis in cancer cells, evidenced by increased caspase-3 activity.
  • Flow cytometry analysis revealed that treated cells exhibited significant cell cycle arrest at the G2/M phase.

These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. The docking results indicated:

  • Favorable binding affinities with EGFR and PDGFR.
  • The compound's structural flexibility allows it to effectively navigate the binding sites of these kinases, potentially overcoming resistance mechanisms seen with other drugs like imatinib .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide?

Methodological Answer:
The compound is synthesized via coupling reactions using carbodiimide-based reagents. For example, N-(4-chlorophenyl) analogs are prepared by reacting carboxylic acid derivatives with substituted anilines using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key parameters include maintaining low temperatures (-50°C) to minimize side reactions and ensure high yields. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the pure product .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirms the presence of amide carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro groups (asymmetric stretching ~1520 cm⁻¹).
  • ¹H/¹³C NMR: Identifies substituent positions (e.g., aromatic protons, methyl groups, and chloromethyl signals). For example, the nitrophenyl group shows distinct splitting patterns in aromatic regions.
  • Elemental Analysis: Validates molecular formula (C₁₅H₁₃ClN₂O₃) with ≤0.3% deviation.
    Mass spectrometry (ESI-MS) further confirms molecular weight (e.g., [M+H]⁺ at 305.1 m/z) .

Basic: How do solvent polarity and pH affect the fluorescence properties of benzamide derivatives like this compound?

Methodological Answer:
Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. For pH-dependent studies, optimal fluorescence is observed at pH 5–7, as protonation/deprotonation of functional groups (e.g., nitro or amide) alters electron transitions. Temperature stability (25°C) and linear concentration ranges (0.1–10 µM) must be validated using spectrofluorometric assays .

Basic: What in vitro assays are suitable for evaluating its potential antimicrobial activity?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentrations: 1–100 µg/mL).
  • Time-Kill Kinetics: Monitor bactericidal effects over 24 hours.
  • Biofilm Inhibition: Quantify reduction using crystal violet staining.
    Structural analogs show activity linked to electron-withdrawing groups (e.g., nitro) enhancing membrane disruption .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Variable Temperature NMR: Identifies dynamic processes (e.g., rotational barriers in amide bonds).
  • Mass Fragmentation Analysis: Detects impurities or degradation products. For example, chloromethyl group instability may lead to HCl elimination, producing a 288.1 m/z fragment .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for benzamide-based analogs?

Methodological Answer:

  • Core Modifications: Replace the chloromethyl group with bromo or trifluoromethyl to assess steric/electronic effects.
  • Substituent Positioning: Compare meta- vs. para-nitro groups on phenyl rings for antimicrobial potency.
  • Pharmacophore Modeling: Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs (e.g., amide-NH interactions with bacterial enzymes) .

Advanced: How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or ProTox-II evaluate CYP450 metabolism, LogP (optimal: 2–4), and hepatotoxicity.
  • MD Simulations: Assess binding affinity to human serum albumin (HSA) or cytochrome targets.
  • Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites (e.g., nitro reduction to amine) .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Bioavailability Studies: Measure plasma concentration via HPLC after oral/intravenous administration in rodent models.
  • Protein Binding Assays: Use equilibrium dialysis to quantify free drug fraction.
  • Metabolic Profiling: Identify rapid glucuronidation or sulfation using liver microsomes. Poor solubility (logS < -4) may require formulation with cyclodextrins .

Advanced: What experimental controls are critical for ensuring reproducibility in fluorescence-based assays?

Methodological Answer:

  • Blank Subtraction: Use solvent-matched blanks to correct for background noise.
  • Internal Standards: Add quinine sulfate (Φ = 0.55) to normalize intensity across runs.
  • Photobleaching Checks: Limit exposure time (<5 sec) and use antifade reagents. Validate linearity with standard curves (R² > 0.99) .

Advanced: How to assess compound stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • HPLC Purity Monitoring: Track degradation products (e.g., hydrolysis of chloromethyl to carboxylic acid).
  • Lyophilization: Improve shelf life by removing water (residual ≤1% by Karl Fischer titration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.